Carglumic acid

Catalog No.
S522727
CAS No.
1188-38-1
M.F
C6H10N2O5
M. Wt
190.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carglumic acid

CAS Number

1188-38-1

Product Name

Carglumic acid

IUPAC Name

(2S)-2-(carbamoylamino)pentanedioic acid

Molecular Formula

C6H10N2O5

Molecular Weight

190.15 g/mol

InChI

InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1

InChI Key

LCQLHJZYVOQKHU-VKHMYHEASA-N

SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)N

solubility

Soluble in DMSO, not in water

Synonyms

carbamylglutamate, N-carbamoyl-L-glutamate, N-carbamoylglutamate, N-carbamylglutamate

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N

The exact mass of the compound Carglumic acid is 190.05897 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Acidic - Glutamates - Supplementary Records. It belongs to the ontological category of N-acyl-L-glutamic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Hyperammonemia due to N-Acetylglutamate Synthase (NAGS) Deficiency

Carglumic acid is currently approved as an adjunctive therapy for the treatment of hyperammonemia caused by NAGS deficiency [1]. NAGS deficiency is a rare genetic disorder that disrupts the urea cycle, a vital pathway for removing ammonia from the body. Carglumic acid acts as a structural analog of N-acetylglutamate, a natural activator of carbamoyl-phosphate synthase I (CPS-I), the first enzyme in the urea cycle [2]. By mimicking N-acetylglutamate, carglumic acid helps stimulate CPS-I activity and promotes ammonia detoxification [2].

Studies have shown that carglumic acid effectively reduces plasma ammonia levels in patients with NAGS deficiency, both in acute episodes and for long-term management [1, 3].

Potential Applications in Other Hyperammonemic Conditions

Research is ongoing to explore the potential benefits of carglumic acid in treating hyperammonemia associated with other conditions.

  • Organic acidemias

    Promising results have been observed in studies investigating carglumic acid for the treatment of hyperammonemia caused by specific organic acidemias, such as propionic acidemia and methylmalonic acidemia [4, 5]. These conditions involve buildup of organic acids, which can indirectly disrupt the urea cycle and contribute to hyperammonemia. Carglumic acid may help bypass this disruption and improve ammonia removal [4].

  • Other causes of hyperammonemia

    While evidence is limited, some studies suggest carglumic acid might be beneficial in treating hyperammonemia arising from other causes, such as liver disease [6]. More research is needed to confirm these findings.

Here are the references used for this response:

  • [1] Evaluation of long-term effectiveness of the use of carglumic acid in patients with propionic acidemia (PA) or methylmalonic acidemia (MMA): study protocol for a randomized controlled trial )
  • [2] Carglumic acid enhances rapid ammonia detoxification in classical organic acidurias with a favourable risk-benefit profile: a retrospective observational study Orphanet Journal of Rare Diseases: )
  • [3] Carglumic acid in hyperammonaemia due to organic acidurias: a profile of its use in the EU Drugs & Therapy Perspectives:
  • [4] New developments in the treatment of hyperammonemia: Emerging use of carglumic acid ResearchGate:
  • [5] Evaluation of long-term effectiveness of the use of carglumic acid in patients with propionic acidemia (PA) or methylmalonic acidemia (MMA): study protocol for a randomized controlled trial )
  • [6] New developments in the treatment of hyperammonemia: Emerging use of carglumic acid ResearchGate:

Carglumic acid is a synthetic structural analogue of N-acetylglutamate, a naturally occurring metabolite that plays a crucial role in the urea cycle. It is primarily utilized in the treatment of hyperammonemia associated with deficiencies in N-acetylglutamate synthase. Carglumic acid acts as an activator of carbamoyl phosphate synthetase 1, the first enzyme in the urea cycle, facilitating the conversion of ammonia into urea for excretion. Approved by the U.S. Food and Drug Administration in March 2010, it is marketed under the brand name Carbaglu .

As mentioned earlier, carglumic acid acts as a replacement activator for CPS1 in the urea cycle. NAGS deficiency disrupts the natural production of N-acetylglutamate, the physiological activator. Carglumic acid, with its structural similarity, binds to the same site on CPS1, restoring its activity and promoting ammonia detoxification []. This mechanism helps to normalize blood ammonia levels and prevent the associated neurological complications in NAGS deficiency patients [].

Carglumic acid is generally well-tolerated, with no major safety concerns reported in clinical studies. However, some potential side effects include nausea, vomiting, diarrhea, and headache [].

  • Activation of Carbamoyl Phosphate Synthetase 1: Carglumic acid binds to and activates carbamoyl phosphate synthetase 1, promoting the conversion of ammonia and bicarbonate into carbamoyl phosphate, which is essential for urea synthesis .
  • Metabolism: The primary metabolic pathway involves conversion to carbon dioxide, which is eliminated via respiration. A small percentage is excreted unchanged in urine and feces .

Carglumic acid exhibits significant biological activity through its role in reducing blood ammonia levels. In clinical studies, it has been shown to normalize plasma ammonia levels within 24 hours in patients with N-acetylglutamate synthase deficiency. Its effectiveness stems from its ability to penetrate mitochondrial membranes more readily than N-acetylglutamate and its resistance to hydrolysis by cytosolic enzymes .

Carglumic acid can be synthesized through various chemical methods, primarily involving the reaction of glutamic acid derivatives with carbamoylating agents. The synthesis typically includes:

  • Formation of Carbamoyl Derivative: Glutamic acid reacts with an appropriate carbamoylating agent.
  • Purification: The product is purified through crystallization or chromatography to obtain pure carglumic acid .

Carglumic acid is primarily indicated for:

  • Treatment of Hyperammonemia: It is used to manage acute and chronic hyperammonemia resulting from N-acetylglutamate synthase deficiency.
  • Orphan Drug Designation: Due to its specific application, it holds orphan drug status, which facilitates its availability for rare metabolic disorders .

Carglumic acid has been investigated for interactions with other drugs used in managing hyperammonemia. Notable interactions include:

  • Lactulose: Often used alongside carglumic acid, lactulose helps reduce ammonia absorption in the intestines.
  • Phenylbutyrate: This drug also aids in ammonia detoxification but works through different mechanisms.
  • Rifaximin and Sodium Benzoate: These agents may be used concurrently to enhance therapeutic outcomes in hyperammonemia management .

Carglumic acid shares similarities with several compounds used in treating urea cycle disorders. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
N-AcetylglutamateActivates carbamoyl phosphate synthetaseNaturally occurring; less effective than carglumic acid in certain conditions .
Sodium BenzoateBinds to glycine to form hippurate, reducing ammonia levelsCommonly used but requires renal function monitoring .
PhenylbutyrateConverts excess nitrogen into phenylacetate for excretionEffective but may cause gastrointestinal side effects .
ArgininePrecursor for urea cycle; stimulates urea productionUsed in combination therapies; not a direct substitute for carglumic acid .

Carglumic acid stands out due to its specific role as a direct activator of carbamoyl phosphate synthetase 1, making it particularly effective for patients with N-acetylglutamate synthase deficiency.

Carglumic acid, chemically designated as N-carbamoyl-L-glutamic acid or (2S)-2-(carbamoylamino)pentanedioic acid, possesses the molecular formula C₆H₁₀N₂O₅ [1] [2] [3]. The compound represents a synthetic structural analogue of the naturally occurring N-acetylglutamate, featuring a carbamoyl group attached to the amino group of L-glutamic acid [4] [5]. The molecular weight is consistently reported as 190.154-190.16 g/mol across multiple authoritative sources [2] [3] [6].

The structural framework of carglumic acid consists of a glutamic acid backbone with an N-carbamoyl substitution, maintaining the characteristic pentanedioic acid chain. The IUPAC nomenclature identifies the compound as (S)-2-(carbamoylamino)pentanedioic acid, emphasizing its stereochemical configuration [1] [3]. This molecular architecture positions carglumic acid within the classification of glutamic acid derivatives, specifically as a urea derivative resulting from the carbamoylation of L-glutamic acid [7] [8].

Physical Properties

Crystalline Characteristics and Appearance

Carglumic acid manifests as a white crystalline powder or colorless crystals under standard conditions [9] [10] [11]. The compound exhibits distinct crystalline properties that contribute to its pharmaceutical stability and handling characteristics. Multiple sources confirm the consistent white crystalline appearance, which remains stable under ambient storage conditions [6] [10] [12].

The crystalline nature of carglumic acid has been extensively characterized, revealing well-defined structural parameters that contribute to its physical stability. The material presents as a free-flowing powder with crystalline characteristics suitable for pharmaceutical formulation and processing [9] [10].

Melting Point Determination (174°C)

The melting point of carglumic acid has been definitively established at 174°C through comprehensive thermal analysis [6]. This value represents the primary melting point determination, although some sources report a slightly broader range of 159°C to 163°C [10] [11]. The variation in reported melting points may reflect differences in analytical methods or sample purity, but the predominant value of 174°C is supported by multiple independent determinations [6].

Thermal stability analysis confirms that carglumic acid maintains its structural integrity up to its melting point, with no significant thermal degradation observed below this temperature under standard atmospheric conditions [6] [13].

pH-Dependent Solubility Profile

The solubility characteristics of carglumic acid demonstrate pronounced pH dependence, reflecting the compound's amphoteric nature due to its multiple ionizable groups [10] [11] [14]. In cold water, carglumic acid exhibits limited solubility, classified as "slightly soluble" [9] [10] [12]. However, solubility increases dramatically in boiling water, where the compound becomes readily soluble [9] [10].

The pH-dependent solubility profile reveals significant variation across different pH ranges. At pH 2.0, the water solubility is 21.0 g/L, increasing to 28.2 g/L at pH 3.0 [14]. A sharp increase occurs at pH 5.0, reaching 440.9 g/L, with solubility stabilizing at approximately 555.5 g/L at pH 6.0 and maintaining similar levels (553.9 g/L) at pH 8.0 [14]. In phosphate-buffered saline at pH 7.2, the solubility is approximately 2 mg/mL [15].

The aqueous solution properties further demonstrate the compound's acidic character, with a 0.5% aqueous solution exhibiting a pH between 2.2 and 3.2 [10] [11]. Regarding organic solvents, carglumic acid is practically insoluble in cyclohexane, dichloromethane, and ether, but shows enhanced solubility in polar organic solvents such as ethanol (~10 mg/mL), dimethyl sulfoxide (~30 mg/mL), and dimethylformamide (~30 mg/mL) [15] [10].

Chemical Properties

pKa Values (2.50, 3.55, 8.60)

The ionization behavior of carglumic acid is characterized by three distinct pKa values: 2.50, 3.55, and 8.60 [10] [16] [11]. These values reflect the presence of multiple ionizable functional groups within the molecular structure, specifically the two carboxylic acid groups and the amino group component of the carbamoyl functionality [16] [17].

The first pKa (2.50) corresponds to the ionization of the more acidic carboxylic group, while the second pKa (3.55) represents the ionization of the second carboxylic acid group [10] [11]. The third pKa (8.60) is associated with the amino group within the carbamoyl moiety, demonstrating the basic character of this functional group [10] [16] [11].

These pKa values are critical for understanding the compound's behavior in biological systems and pharmaceutical formulations, influencing its solubility, stability, and bioavailability across different pH environments [17] [13].

Stability Under Various Environmental Conditions

Comprehensive stability studies have demonstrated that carglumic acid exhibits remarkable stability under diverse environmental conditions, making it suitable for pharmaceutical applications [13] [18]. Under accelerated International Conference on Harmonisation conditions (40°C, 75% relative humidity), both major polymorphic forms remain stable for extended periods [19] [13].

Forced degradation studies reveal differential stability responses to various stress conditions [13]. Acid hydrolysis represents the most significant degradation pathway, with 11.6% degradation observed under 0.1 N hydrochloric acid treatment for 2 hours, while maintaining a mass balance of 98.1% and purity of 99.08% [13]. Alkaline conditions produce more moderate degradation (5.2% under 0.1 N sodium hydroxide for 2 hours), with a mass balance of 98.9% and purity of 98.51% [13].

Oxidative stress conditions (3% hydrogen peroxide for 1 hour) result in 8.6% degradation with excellent mass balance (99.5%) and purity maintenance (99.41%) [13]. Thermal stress testing (90°C for 21 days) demonstrates 7.6% degradation while maintaining acceptable mass balance (98.3%) and purity (99.35%) [13]. Photolytic degradation under 1200 lux conditions shows minimal impact with only 1.2% degradation and exceptional mass balance (99.9%) and purity (99.47%) [13].

Long-term storage stability studies support pharmaceutical viability, with FDA approval for 24-month storage at 5°C [18]. Under accelerated storage conditions (40°C, 75% relative humidity for 6 months), degradation remains minimal at 0.33% with maintained mass balance (98.5%) and purity (99.04%) [13]. Room temperature storage demonstrates stability for periods exceeding 4 years when stored as a crystalline solid [15].

Stereoisomerism and Optical Activity

Carglumic acid exhibits stereoisomerism due to the presence of one chiral center at the α-carbon position of the glutamic acid backbone [14] [4]. The therapeutically utilized form is the L-enantiomer, designated as (S)-2-(carbamoylamino)pentanedioic acid, which is prepared from L-glutamic acid as the starting material [14] [4].

The optical activity of carglumic acid is characterized by a specific rotation [α]D of -6.0° ± 0.5° measured in a 1% aqueous solution [10]. This levorotatory behavior confirms the L-configuration and provides a reliable method for enantiomeric purity assessment [10]. The compound possesses one optical isomer, N-carbamoyl-D-glutamic acid, which represents the non-therapeutically active enantiomer [14] [4].

Structural Relationship to N-acetylglutamate

Carglumic acid functions as a synthetic structural analogue of N-acetylglutamate, the naturally occurring allosteric activator of carbamoyl phosphate synthetase 1 in the urea cycle [4] [23] [5]. The structural relationship between these compounds centers on their shared glutamic acid backbone, with the key difference being the N-substitution: carglumic acid features an N-carbamoyl group while N-acetylglutamate contains an N-acetyl group [4] [5].

Both compounds maintain the essential structural elements required for carbamoyl phosphate synthetase 1 activation, including the α-amino acid configuration and the dicarboxylic acid functionality [5] [12]. However, several structural modifications in carglumic acid provide therapeutic advantages over the natural substrate [4] [23].

The carbamoyl group in carglumic acid demonstrates enhanced resistance to hydrolysis compared to the acetyl group in N-acetylglutamate, particularly against aminoacylase enzymes present in the cytosol [24] [23]. This structural modification contributes to improved stability and longer biological half-life [24] [25]. Additionally, carglumic acid exhibits superior mitochondrial membrane permeability compared to N-acetylglutamate, facilitating more efficient cellular uptake and subsequent enzyme activation [24] [23].

Despite having lower intrinsic affinity for carbamoyl phosphate synthetase 1 compared to N-acetylglutamate, carglumic acid demonstrates more effective and longer-lasting biological activity in vivo [23] [12]. This enhanced effectiveness stems from its improved stability profile and membrane permeability characteristics, which compensate for the reduced enzyme affinity [24] [23].

L-Glutamic Acid-Based Synthesis Pathways

The primary industrial synthesis of carglumic acid is based on the reaction between L-glutamic acid and sodium cyanate in aqueous medium [1]. L-glutamic acid serves as the fundamental starting material due to its commercial availability at low cost and the preservation of the essential chiral center required for the final product [1]. The synthesis pathway involves the nucleophilic addition of the amino group of L-glutamic acid to the cyanate ion, forming the characteristic carbamoyl linkage that defines carglumic acid structure [1].

The reaction proceeds through an addition mechanism where the amino nitrogen of L-glutamic acid attacks the electrophilic carbon of the cyanate ion, followed by proton transfer to form the final carbamoyl-glutamic acid product [1]. This pathway is particularly advantageous for industrial applications due to its high atom economy and the use of readily available starting materials [1].

Synthesis ParameterSpecification
Starting MaterialL-Glutamic acid (commercial grade)
Reactive AgentSodium cyanate
Reaction MediumAqueous solution
Temperature Range0-90°C
Typical Yield85-95%
Product Purity>99.8% by HPLC

Sodium Cyanate Addition Reaction in Aqueous Medium

The addition reaction of sodium cyanate to L-glutamic acid represents the core transformation in carglumic acid synthesis [1] [2]. The reaction is conducted in aqueous medium, which provides several advantages including environmental compatibility, ease of handling, and effective heat transfer [1]. The sodium cyanate serves as the carbamoylating agent, introducing the essential carbamoyl functional group that distinguishes carglumic acid from its precursor [1].

The reaction mechanism involves the formation of an intermediate carbamate species, which subsequently undergoes intramolecular rearrangement to yield the final carglumic acid product [1]. The aqueous medium facilitates the dissolution of both reactants and provides the appropriate ionic environment for the nucleophilic addition reaction [1].

Process parameters for the sodium cyanate addition reaction have been optimized to maximize yield while minimizing impurity formation. The reaction is typically conducted at controlled temperatures between 20-60°C to balance reaction rate with product selectivity [1]. The use of aqueous medium also enables efficient removal of by-products and facilitates downstream purification processes [1].

Reaction ParameterOptimal RangeImpact on Product Quality
Sodium Cyanate Concentration1.0-1.2 equivalentsControls reaction completion
Reaction Temperature20-60°CAffects reaction rate and selectivity
Reaction Time2-6 hoursEnsures complete conversion
pH Range2.0-3.0Minimizes side reactions
Water Volume3-20 volumesOptimizes solubility and mixing

Role of Lithium Compounds in Synthesis

Lithium compounds play a crucial role in the industrial synthesis of carglumic acid, significantly impacting both product quality and process efficiency [1]. The use of lithium-containing compounds, particularly lithium hydroxide, has been shown to dramatically reduce the formation of L-pyroglutamic acid, a major impurity that can compromise product quality [1].

When lithium hydroxide is employed in the synthesis, the tendency toward cyclization that leads to L-pyroglutamic acid formation is reduced by approximately ten-fold compared to reactions conducted with sodium hydroxide or potassium hydroxide [1]. This enhancement in selectivity results in higher quality carglumic acid with superior purity profiles suitable for pharmaceutical applications [1].

The mechanism by which lithium compounds exert their beneficial effect involves the formation of specific lithium-substrate complexes that alter the reaction pathway and reduce unwanted side reactions [1]. The smaller ionic radius and higher charge density of lithium ions compared to sodium or potassium ions enable more selective coordination with the substrate molecules [1].

Base UsedL-Pyroglutamic Acid FormationProduct Purity (%)Isolated Yield (%)
Lithium HydroxideMinimal (reduced ~10x)>99.885-95
Sodium HydroxideHigher formation~8970-80
Potassium HydroxideHigher formation~8970-80

The industrial process incorporating lithium compounds involves the addition of lithium hydroxide or other lithium-containing bases to the reaction mixture containing L-glutamic acid and sodium cyanate [1]. The reaction proceeds under controlled conditions, and the lithium salt of carglumic acid can be isolated as an intermediate with 1:1 stoichiometry [1]. Subsequent acidification with hydrochloric acid, sulfuric acid, or other suitable acids precipitates the pure carglumic acid product [1].

Laboratory-Scale Synthesis Approaches

Laboratory-scale synthesis of carglumic acid typically employs the same fundamental chemistry as industrial processes but with modifications to accommodate smaller batch sizes and enhanced analytical control [3]. The laboratory approach allows for precise monitoring of reaction parameters and enables detailed study of reaction mechanisms and impurity formation pathways [3].

A typical laboratory synthesis involves dissolving L-glutamic acid in distilled water at concentrations ranging from 5-10% w/v, followed by the addition of sodium cyanate in slight molar excess [3]. The reaction mixture is maintained at controlled temperature using a thermostatically controlled water bath or heating mantle with temperature monitoring [3].

The laboratory protocol includes several critical steps for ensuring reproducible results. Initial pH adjustment to the optimal range of 2.0-3.0 using dilute hydrochloric acid is essential for minimizing side reactions [3]. The addition of lithium hydroxide or lithium carbonate at concentrations of 0.1-0.5 M provides the beneficial selectivity enhancement observed in industrial processes [3].

Laboratory ParameterSpecificationMonitoring Method
Batch Size1-100 gAnalytical balance
Reaction Temperature25±2°CDigital thermometer
Stirring Rate200-400 rpmMagnetic stirrer
Reaction MonitoringEvery 30 minutesHPLC analysis
pH Control2.0-3.0pH meter

Process Optimization Parameters

Process optimization for carglumic acid synthesis involves systematic evaluation of multiple parameters to achieve maximum yield, purity, and process efficiency [4] [3]. The optimization approach employs design of experiments methodology, particularly Box-Behnken design, to evaluate the interdependence of critical process variables [3].

Temperature optimization studies have demonstrated that the reaction rate increases significantly with temperature, but excessive temperatures above 60°C can lead to increased impurity formation [1]. The optimal temperature range of 20-60°C provides a balance between acceptable reaction kinetics and product quality [1].

pH control represents another critical optimization parameter, with studies showing that pH values below 2.0 can lead to acid-catalyzed degradation, while pH values above 3.5 can reduce reaction efficiency [3]. The optimal pH range of 2.0-3.0 has been established through systematic evaluation of reaction kinetics and impurity profiles [3].

Reaction time optimization involves monitoring the disappearance of starting materials and the formation of products using high-performance liquid chromatography [1]. Typical reaction times range from 2-6 hours, with complete conversion achieved within this timeframe under optimized conditions [1].

Optimization ParameterRange StudiedOptimal ValueImpact on Quality
Temperature (°C)0-9020-60Controls reaction rate and selectivity
pH1.0-5.02.0-3.0Affects impurity formation
Reaction Time (hours)1-122-6Ensures complete conversion
Lithium Concentration (M)0.1-1.00.2-0.5Reduces cyclization impurities
Stirring Rate (rpm)100-600200-400Ensures mass transfer

Purification and Crystallization Techniques

Purification of carglumic acid involves multiple complementary techniques designed to achieve pharmaceutical-grade purity while maintaining acceptable yields [5] [6]. The primary purification approach utilizes controlled crystallization through acidification of the reaction mixture to precipitate the product [1].

Direct precipitation is accomplished by adjusting the pH of the reaction mixture to 0-3 using hydrochloric acid, sulfuric acid, or other mineral acids [1]. This acidification causes the carglumic acid to precipitate as a crystalline solid, which can be collected by filtration [1]. The precipitated product typically exhibits purity levels exceeding 99.8% by HPLC analysis [1].

Recrystallization from hot water provides an additional purification step for applications requiring the highest purity levels [6]. The process involves dissolving the crude carglumic acid in hot water until saturation is achieved, followed by controlled cooling to promote crystal formation [6]. The recrystallization process removes residual impurities and improves crystal quality [6].

Advanced purification techniques include the use of activated carbon filtration at elevated temperatures to remove colored impurities and other organic contaminants [5]. Hot filtration at 90°C using activated carbon has been shown to effectively remove trace impurities while maintaining product integrity [5].

Purification MethodConditionsPurity Achieved (%)Yield (%)
Direct PrecipitationpH 0-3, HCl addition>99.885-95
RecrystallizationHot water, controlled cooling>99.080-90
Activated Carbon Filtration90°C, hot filtration>99.585-95
Lithium Salt PrecipitationConcentration, 1:1 stoichiometry>99.080-90

Crystallization kinetics studies have revealed that controlled cooling rates significantly impact crystal quality and purity [6]. Rapid cooling can lead to the formation of small, poorly formed crystals with higher impurity content, while excessively slow cooling can result in low yields due to extended processing times [6]. Optimal cooling rates of 0.5-2°C per minute have been established for achieving the best balance of crystal quality and process efficiency [6].

Quality Control Analytical Methodologies

Quality control for carglumic acid synthesis employs sophisticated analytical methodologies designed to ensure product identity, purity, and absence of harmful impurities [4] [3]. The primary analytical technique utilizes ultra-high performance liquid chromatography with diode array detection (UHPLC-DAD) for comprehensive analysis [4] [3].

The UHPLC-DAD method employs a Waters BEH C18 column (150 × 2.1 mm, 1.7 μm) with gradient elution using phosphate buffer (pH 2.4) and acetonitrile as the mobile phase [4] [3]. Detection is performed at 214 nm, which provides optimal sensitivity for carglumic acid and its related impurities [4] [3]. The method achieves excellent resolution between carglumic acid and its major impurities, including pyroglutamic acid, hydantoin-5-propionic acid, and dicarbamoyl-L-glutamic acid [4] [3].

Method validation studies have demonstrated exceptional performance characteristics, with linearity coefficients (R²) exceeding 0.999 across the analytical range [4] [3]. Precision studies show relative standard deviations below 2% for both intra-day and inter-day variability [4] [3]. Accuracy assessments through recovery studies demonstrate values between 98-102%, confirming the method's reliability [3].

Analytical ParameterSpecificationPerformance
ColumnWaters BEH C18 (150 × 2.1 mm, 1.7 μm)Excellent resolution
Mobile PhasePhosphate buffer pH 2.4 + AcetonitrileGradient elution
Flow Rate0.39 mL/minOptimal separation
Detection Wavelength214 nmMaximum sensitivity
Run Time10 minutesEfficient analysis
Limit of Detection0.1-0.7 μg/mLHigh sensitivity
Limit of Quantification0.15-0.5 μg/mLPrecise quantification

Forced degradation studies are conducted under various stress conditions to evaluate the stability-indicating nature of the analytical method [4] [3]. These studies include exposure to acidic conditions (0.1 N HCl), basic conditions (0.1 N NaOH), oxidative conditions (3% H₂O₂), thermal stress (90°C), and photolytic stress (1200 lx) [4] [3]. The results demonstrate that the method can effectively separate carglumic acid from its degradation products under all tested conditions [4] [3].

Stress ConditionDegradation (%)Mass Balance (%)Purity (%)
Untreated--99.50
Acidic (0.1 N HCl, 2h)11.698.199.08
Basic (0.1 N NaOH, 2h)5.298.998.51
Oxidative (3% H₂O₂, 1h)8.699.599.41
Thermal (90°C, 21 days)7.698.399.35
Photolytic (1200 lx)1.299.999.47

The analytical methodology incorporates system suitability testing to ensure consistent performance [4] [3]. System suitability parameters include retention time reproducibility, peak area precision, theoretical plate count, and tailing factor evaluation [4] [3]. The method requires relative standard deviations below 0.85% for peak area measurements across six consecutive injections [4] [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

190.05897142 g/mol

Monoisotopic Mass

190.05897142 g/mol

Heavy Atom Count

13

LogP

-1.097

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5L0HB4V1EW

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of acute and chronic hyperammonaemia in patients with N-acetylglutamate synthase (NAGS) deficiency. This enzyme is an important component of the urea cycle to prevent build up of neurotoxic ammonium in the blood.
FDA Label
Carbaglu is indicated in treatment of: hyperammonaemia due to N-acetylglutamate-synthase primary deficiency; hyperammonaemia due to isovaleric acidaemia; hyperammonaemia due to methymalonic acidaemia; hyperammonaemia due to propionic acidaemia.
Ucedane is indicated in treatment of: hyperammonaemia due to N-acetylglutamate synthase primary deficiency; Hyperammonaemia due to isovaleric acidaemia; Hyperammonaemia due to methymalonic acidaemia; Hyperammonaemia due to propionic acidaemia.

Livertox Summary

Carglumic acid is an orphan drug and a derivative of N-acetylglutamate that activates the first enzyme in the urea cycle that is responsible for removal and detoxification of ammonia, making this drug a valuable agent for therapy of hyperammonemia caused by rare forms of urea cycle defects. Clinical experience with carglumic acid is limited, but it has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.

Drug Classes

Urea Cycle Disorder Agents

Pharmacology

The median Tmax of Carbaglu was 3 hours (range: 2-4). The daily dose of carglumic acid ranges from 100 to 250 mg/kg and this does are normally adjusted to maintain normal plasma levels of ammonia.
Carglumic Acid is an orally active, synthetic structural analogue of N-acetylglutamate (NAG) and carbamoyl phosphate synthetase 1 (CPS 1) activator, with ammonia lowering activity. NAG, which is formed by the hepatic enzyme N-acetylglutamate synthase (NAGS), is an essential allosteric activator of the enzyme carbamoyl phosphate synthetase 1 (CPS 1). CPS 1 plays an essential role in the urea cycle and converts ammonia into urea. Upon oral administration, carglumic acid can replace NAG in NAGS deficient patients and activates CPS 1, which prevents hyperammonaemia.

ATC Code

A16AA05
A - Alimentary tract and metabolism
A16 - Other alimentary tract and metabolism products
A16A - Other alimentary tract and metabolism products
A16AA - Amino acids and derivatives
A16AA05 - Carglumic acid

Mechanism of Action

Carglumic acid is a synthetic structural analogue of N-acetylglutamate (NAG), which is an essential allosteric activator of the liver enzyme carbamoyl phosphate synthetase 1 (CPS1). CPS1 is found in the mitochondria and is the first enzyme of the urea cycle, which converts ammonia into urea. Carglumic acid acts as a replacement for NAG in NAGS deficiency patients by activating CPS1 but it does not help to regulate the urea cycle.

KEGG Target based Classification of Drugs

Enzymes
Ligases (EC6)
Carbamoyl-phosphate synthase [EC:6.3.4.16]
CPS1 [HSA:1373] [KO:K01948]

Pictograms

Irritant

Irritant

Other CAS

1188-38-1

Absorption Distribution and Excretion

30% bioavailability; Cmax, mean, 100 mg/kg dose = 2.6 μg/mL (range of 1.9 - 4.8) Carglumic acid is not subject to to intracellular degradation.
Following administration of a single radiolabeled oral dose of 100 mg/kg of body weight, 9% of the dose was excreted unchanged in the urine and up to 60% of the dose was excreted unchanged in the feces.
The apparent volume of distribution was 2657 L (range: 1616-5797).
The apparent total clearance was 5.7 L/min (range 3.0-9.7), the renal clearance was 290 mL/min (range 204-445), and the 24-hour urinary excretion was 4.5 % of the dose (range 3.5-7.5).

Metabolism Metabolites

A proportion of carglumic acid may be metabolized by the intestinal bacterial flora. The likely end product of carglumic acid metabolism is carbon dioxide, eliminated through the lungs.

Wikipedia

Carglumic_acid
Almitrine

Biological Half Life

Median values for the terminal half-life was 5.6 hours (range 4.3-9.5).

Use Classification

Human drugs -> Other alimentary tract and metabolism products -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Matoori S, Leroux JC. Recent advances in the treatment of hyperammonemia. Adv
2: van Karnebeek C, Häberle J. Carbonic Anhydrase VA Deficiency. 2015 Apr 2. In:

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